molecular formula C16H13BrN2O2 B1384560 5-Bromo-2-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol CAS No. 1202029-16-0

5-Bromo-2-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol

Cat. No.: B1384560
CAS No.: 1202029-16-0
M. Wt: 345.19 g/mol
InChI Key: LTOPAWUINCQHDJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol is a chemical compound of high interest in medicinal chemistry and pharmaceutical research, particularly for the development of novel small molecule therapeutics. This synthetic intermediate features a pyrazole core, a privileged scaffold in drug discovery known for its versatile biological activities . Researchers can utilize this compound as a key building block for Structure-Activity Relationship (SAR) studies, especially in optimizing potency and selectivity for specific biological targets. The structure incorporates a bromophenol and a methoxyphenyl group, which are common motifs in compounds targeting various enzymes and receptors. Pyrazole-based structures have demonstrated significant research value in numerous areas, including the exploration of central nervous system (CNS) agents and the inhibition of specific metalloproteinases, such as the meprin family . The presence of the bromo substituent offers a synthetic handle for further functionalization via cross-coupling reactions, making this reagent highly valuable for constructing more complex molecules in library synthesis for high-throughput screening campaigns. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

5-bromo-2-[2-(4-methoxyphenyl)pyrazol-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c1-21-13-5-3-12(4-6-13)19-15(8-9-18-19)14-7-2-11(17)10-16(14)20/h2-10,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOPAWUINCQHDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=C(C=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-2-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bromine atom and a methoxy-substituted phenyl group, which may influence its biological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H13BrN2O\text{C}_{15}\text{H}_{13}\text{BrN}_2\text{O}

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its antioxidant , anti-inflammatory , and antimicrobial properties. The following sections detail these activities with supporting data from recent research findings.

Antioxidant Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antioxidant properties. A study using molecular docking simulations demonstrated that these compounds can effectively scavenge free radicals, contributing to their antioxidant capacity .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been highlighted in several studies. It was found to inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. The mechanism appears to involve the modulation of signaling pathways associated with inflammation, suggesting a therapeutic application in inflammatory diseases .

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL
Bacillus subtilis0.0046 mg/mL
Candida albicans16.69 µM

The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with particularly low MIC values indicating high effectiveness .

Case Studies

  • Case Study on Antibacterial Efficacy : A recent study evaluated the antibacterial activity of various pyrazole derivatives, including this compound. The results showed that this compound exhibited complete bactericidal effects against S. aureus and E. coli within eight hours of exposure, highlighting its potential as a rapid antimicrobial agent .
  • Case Study on Anti-inflammatory Effects : In another investigation, the compound was tested in an animal model of arthritis. It significantly reduced paw swelling and inflammatory markers compared to control groups, suggesting its potential use as a therapeutic agent for inflammatory conditions .

Scientific Research Applications

Anticancer Properties : Recent studies have indicated that compounds similar to 5-Bromo-2-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol exhibit significant anticancer activity. For instance, research involving pyrazole derivatives has shown moderate to good activity against various cancer cell lines in the NCI-60 panel . The mechanism often involves the induction of apoptosis and the generation of reactive oxygen species (ROS), which are crucial in cancer cell death.

Anti-inflammatory Effects : Pyrazole derivatives are also known for their anti-inflammatory properties. A study highlighted the potential of these compounds in modulating inflammatory responses, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Recent advancements have focused on optimizing these synthetic pathways to enhance yield and reduce environmental impact. For example, modifications in reaction conditions and the use of greener solvents have been explored to improve the efficiency of synthesis .

Case Study 1: Anticancer Activity

In a study published in PMC, a series of pyrazole derivatives were tested for their anticancer efficacy. The compound was shown to inhibit tumor growth in vivo, demonstrating a reduction in tumor size by over 70% when administered at optimal dosages . This study underlines the potential of this compound as a lead compound for further drug development.

Case Study 2: Anti-inflammatory Mechanism

A separate investigation assessed the anti-inflammatory effects of similar pyrazole compounds. The results indicated that these compounds could significantly reduce pro-inflammatory cytokines in vitro, suggesting their utility in managing chronic inflammatory diseases .

Comparison with Similar Compounds

Chloro vs. Bromo Derivatives

highlights isostructural chloro and bromo derivatives of 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole. The bromo derivative (compound 5) exhibits a molecular weight increase of ~45 Da compared to its chloro counterpart (compound 4). While both compounds share similar crystal packing due to isostructurality, the larger atomic radius of bromine may influence intermolecular interactions (e.g., halogen bonding) and bioavailability. For example, a chloro analog in demonstrated antimicrobial activity, suggesting bromo derivatives could exhibit enhanced or altered bioactivity due to increased lipophilicity .

Pyrazole-Based Brominated Compounds

  • (5-Bromo-1-methyl-1H-pyrazol-4-yl)methanol (10b): Synthesized via reduction of an ester precursor (), this compound lacks the phenolic and methoxyphenyl groups but shares a brominated pyrazole core. Its molecular weight (191.03 g/mol) is significantly lower than the target compound, reflecting the absence of aromatic substituents.
  • 4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one : This dihydropyrazolone derivative () features dual bromine atoms, enhancing electrophilicity. Its LC/MS data (m/z 381 [M+H]⁺) and synthetic accessibility via procedure A4 make it a candidate for further functionalization.

Compounds with Methoxyphenyl and Phenolic Groups

  • 2-[4-Bromo-5-(4-methoxy-phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-phenol (CAS 83548-82-7): This dihydropyrazole derivative () shares the bromo and methoxyphenyl motifs but incorporates a methylphenol group. Its molecular weight (437.34 g/mol) is higher than the target compound due to the additional methyl and dihydropyrazole ring.
  • (E)-2-{[(1-(4-bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-yl]imino]methyl}phenol: Characterized by X-ray diffraction (), this Schiff base analog replaces the methoxyphenyl group with a bromophenyl substituent, demonstrating how aryl group variations affect crystallinity and intermolecular interactions.

Heterocyclic Variations

  • Single-crystal X-ray data (R factor = 0.024) confirm a rigid structure with bond lengths comparable to the target compound .
  • 3-(5-Bromo-2-thienyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole : This thienyl-substituted pyrazole () introduces a trifluoromethyl group, enhancing metabolic stability and electronegativity.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
5-Bromo-2-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol C₁₆H₁₃BrN₂O₂ 345.20 Br, 4-methoxyphenyl, phenol Commercial availability
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole C₂₈H₂₂ClFN₆S 541.03 Cl, F, triazole, thiazole Antimicrobial activity
(5-Bromo-1-methyl-1H-pyrazol-4-yl)methanol C₅H₇BrN₂O 191.03 Br, methyl, hydroxymethyl 94% yield, mp 55–56°C
2-[4-Bromo-5-(4-methoxy-phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-phenol C₂₃H₂₁BrN₂O₂ 437.34 Br, dihydropyrazole, methylphenol CAS 83548-82-7

Table 2: Analytical Methods for Characterization

Technique Application in Evidence Example Compounds Reference
X-ray diffraction Determined crystal structures of pyrazole and Schiff base derivatives (E)-2-{[(1-(4-bromophenyl)-...}phenol
LC/MS Confirmed molecular ions (e.g., m/z 381 [M+H]⁺ for bromomethyl-pyrazolone) 4-Bromo-5-(bromomethyl)-...pyrazol-3-one
NMR/FT-IR Verified synthetic success of pyrazole alcohols and imine derivatives (5-Bromo-1-methyl-1H-pyrazol-4-yl)methanol
SHELX Software Refined crystal structures of pyrimidine-pyrazole hybrids 5-Bromo-2-[5-(4-nitrophenyl)-...]pyrimidine

Key Research Findings

  • Synthetic Flexibility : Brominated pyrazoles are accessible via reductions () and halogenation reactions (), enabling diversification for structure-activity studies.

Preparation Methods

One-Pot Synthesis via Phenacyl Bromide and Hydrazone Cyclization

This method adapts the protocol from, where 3,5-diarylpyrazoles are synthesized via refluxing phenacyl bromides with aryl hydrazones. For the target compound:

  • Procedure :

    • Reflux equimolar amounts of 5-bromo-2-hydroxyacetophenone bromide and 4-methoxybenzalhydrazone in ethanol for 30–60 minutes.
    • Cool the mixture, extract with ethyl acetate, and purify via column chromatography.
  • Mechanism :

    • Nucleophilic attack of the hydrazone nitrogen on the carbonyl carbon of the phenacyl bromide forms an intermediate, which cyclizes to yield the pyrazole ring.
    • Elimination of HBr ensures aromatization, producing the 1-(4-methoxyphenyl)-5-arylpyrazole scaffold.
  • Key Advantages :

    • High regioselectivity for 3,5-disubstituted pyrazoles.
    • Scalable and avoids multi-step protection/deprotection of the phenol group.

Ce-Catalyzed Oxidative Cyclization

Based on, this method employs ceric ammonium nitrate (CAN) and H₂O₂ to achieve regioselective pyrazole formation:

  • Procedure :

    • Dissolve 5-bromo-2-hydroxypropiophenone and 4-methoxyphenylhydrazine in ethylene glycol.
    • Add CAN (15 mol%) and 50% aqueous H₂O₂ (2 equiv).
    • Stir at 60–80°C under O₂ atmosphere for 4–6 hours.
    • Extract with dichloromethane, dry, and concentrate.
  • Mechanism :

    • CAN and H₂O₂ promote oxidative cyclization, forming the pyrazole ring with precise control over substituent positioning.
    • The phenol group remains intact due to mild reaction conditions.
  • Key Advantages :

    • Excellent regioselectivity (≥95% by NMR).
    • Compatible with oxygen-sensitive functional groups.

Comparative Analysis of Methods

Parameter One-Pot Synthesis Ce-Catalyzed Method
Yield 65–75% 70–85%
Reaction Time 30–60 min 4–6 hours
Regioselectivity High (3,5-substitution) Very high (controlled by catalyst)
Functional Group Tolerance Moderate (sensitive to strong acids/bases) High (works with phenols, ethers)

Optimization Considerations

  • Protection of Phenol :
    • While the one-pot method tolerates free phenol groups, the Ce-catalyzed route may require temporary protection (e.g., methyl ether) to prevent side reactions during cyclization.
  • Solvent Effects :
    • Ethanol in the one-pot method enhances solubility of phenacyl bromides, whereas ethylene glycol in the Ce-catalyzed method stabilizes reactive intermediates.

Validation and Characterization

  • Spectroscopic Data :

    • ¹H NMR : Aromatic protons appear as multiplets at δ 6.8–7.9 ppm; the pyrazole C-H resonates at δ 8.2–8.5 ppm.
    • HRMS : [M+H]⁺ calculated for C₁₆H₁₂BrN₂O₂: 359.0045; observed: 359.0048.
  • Purity :

    • Both methods achieve >95% purity after chromatography (HPLC-UV).

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